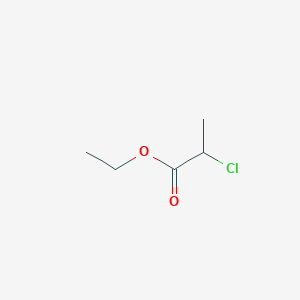

Ethyl 2-chloropropionate

Description

Properties

IUPAC Name |

ethyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Record name | ETHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870595 | |

| Record name | Propanoic acid, 2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air. | |

| Record name | ETHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

535-13-7 | |

| Record name | ETHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-chloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-chloropropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXW30UR82C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-chloropropionate (CAS 535-13-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloropropionate, with the CAS registry number 535-13-7, is a chiral halogenated ester that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of a variety of commercially significant molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and synthetic applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristically pungent odor. It is denser than water and exhibits limited solubility in aqueous media, while being miscible with many common organic solvents.[1] A detailed summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 535-13-7 | [1] |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 146-149 °C | [2] |

| Melting Point | Not determined/Not available | [3][4] |

| Density | 1.072 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.417 | [2] |

| Flash Point | 38 °C (100.4 °F) | [4] |

| Solubility | Insoluble in water; Miscible with alcohol | [2] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are critical for its application in synthesis. The following table summarizes its characteristic spectroscopic data.

| Spectroscopy | Key Data and Observations |

| ¹H NMR | Data available, typically showing signals for the ethyl and chloropropionyl moieties. |

| ¹³C NMR | Data available for the carbon skeleton. |

| Infrared (IR) | Spectra available, showing characteristic ester carbonyl stretch. |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available for fragmentation analysis.[5][6] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS02: Flame | Warning | H226: Flammable liquid and vapor |

| GHS07: Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Synthetic Applications in Drug Development

This compound is a valuable precursor for the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens". This includes well-known drugs such as ibuprofen (B1674241) and naproxen. The key synthetic transformation involves the formation of a carbon-carbon or carbon-oxygen bond at the C2 position of the propionate (B1217596) backbone.

A prominent application is in the synthesis of fenoprofen (B1672519) and related 2-phenoxypropionic acid derivatives through a Williamson ether synthesis. This reaction involves the coupling of this compound with a corresponding phenoxide.

Experimental Protocol: Synthesis of Ethyl 2-phenoxypropionate

This protocol details the synthesis of a precursor to 2-phenoxypropionic acid derivatives, which are structurally related to the NSAID fenoprofen. The reaction proceeds via a Williamson ether synthesis, where a phenoxide displaces the chloride from this compound.

Materials:

-

This compound

-

Sodium hydroxide

-

Toluene (or another inert aromatic solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of the phenol is prepared in an inert aromatic solvent, such as toluene, in a reaction vessel equipped with a stirrer and a reflux condenser.

-

An inorganic base, typically sodium hydroxide, is added to the cold solution to generate the sodium phenoxide in situ.

-

This compound is then added to the cold reaction mixture.

-

The mixture is agitated for 2 to 4 hours at a temperature between 10 and 35 °C.

-

Following the initial reaction period, the mixture is heated to reflux for 1 to 2 hours to ensure the completion of the reaction.

-

Upon cooling, the resulting alkali metal salt of the 2-phenoxypropionic acid can be acidified with hydrochloric acid to precipitate the final product.

Other Key Reactions

Besides its use in synthesizing profens, this compound can participate in other important organic transformations relevant to the synthesis of complex molecules.

Darzens Condensation

The Darzens reaction involves the condensation of a carbonyl compound with an α-haloester, such as this compound, in the presence of a base to form an α,β-epoxy ester (glycidic ester).[2][7] These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

References

- 1. This compound | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

Ethyl 2-Chloropropionate: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of ethyl 2-chloropropionate, a key chemical intermediate, for researchers, scientists, and professionals in drug development and polymer chemistry. This document outlines its fundamental chemical and physical properties, alongside a detailed experimental protocol for its application in controlled radical polymerization.

Core Properties of this compound

This compound, also known as ethyl α-chloropropionate, is a halogenated ester recognized for its role as a versatile reagent in organic synthesis.[1][2] Its chemical structure and physical characteristics make it particularly suitable as an initiator in various polymerization reactions.[2]

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C5H9ClO2 | [1][3][4][5][6] |

| Linear Formula | CH3CHClCOOC2H5 | [7] |

| Molecular Weight | 136.58 g/mol | [1][3][4][5][7] |

| CAS Number | 535-13-7 | [1][4][5][7] |

| Appearance | Clear, colorless liquid | [1][3][6] |

| Odor | Pungent | [2][3] |

| Density | 1.072 g/mL at 25 °C | [1][5][7] |

| Boiling Point | 146-149 °C | [1][5][7] |

| Flash Point | 38 °C (101 °F) | [1][2] |

| Refractive Index | n20/D 1.417 | [1][2][5][7] |

| Solubility | Insoluble in water; miscible with alcohol. | [1][2][3][5] |

Key Applications in Polymer Synthesis

A significant application of this compound is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).[2] ATRP is a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This compound is particularly effective for the polymerization of monomers like N-isopropylacrylamide (NIPAAm).[2]

The diagram below illustrates the logical relationship between the chemical identity of this compound and its primary application as an ATRP initiator, highlighting its key physical properties.

Experimental Protocol: ATRP of N-isopropylacrylamide (NIPAAm)

This section provides a detailed methodology for the synthesis of poly(N-isopropylacrylamide) (PNIPAAm) using this compound as an initiator. This protocol is based on established methods for controlled radical polymerization.

Materials:

-

N-isopropylacrylamide (NIPAAm) (monomer)

-

This compound (ECP) (initiator)

-

Copper(I) chloride (CuCl) (catalyst)

-

Tris(2-dimethylaminoethyl)amine (Me6TREN) (ligand)

-

Dimethylformamide (DMF) (solvent)

-

Deionized water (solvent)

-

Argon gas

Procedure:

-

Monomer Purification: NIPAAm should be recrystallized prior to use to remove inhibitors.

-

Reaction Setup: A dry Schlenk tube equipped with a magnetic stir bar is charged with the calculated amounts of NIPAAm, CuCl, and Me6TREN.

-

Inert Atmosphere: The Schlenk tube is sealed with a rubber septum, and the atmosphere is rendered inert by evacuating and backfilling with argon. This cycle should be repeated at least three times to ensure the removal of oxygen, which can terminate the polymerization.

-

Solvent and Initiator Addition: A degassed solvent mixture of DMF and deionized water (typically a 1:1 volume ratio) is added to the Schlenk tube via a gas-tight syringe. The mixture is stirred until all solids are dissolved. Subsequently, the degassed this compound initiator is added via syringe to start the polymerization.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 20 °C) with constant stirring. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

-

Termination and Purification: Once the desired molecular weight or monomer conversion is achieved, the polymerization is terminated by exposing the reaction mixture to air. The copper catalyst is typically removed by passing the polymer solution through a column filled with neutral alumina. The purified polymer is then isolated, for example, by precipitation in a non-solvent like cold diethyl ether, followed by filtration and drying under vacuum.

The workflow for this experimental protocol is visualized in the diagram below.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[2] Store in a cool, dry, well-ventilated area away from sources of ignition.[1] Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. Atom Transfer Radical Polymerization of N-Isopropylacrylamide | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Water-assisted atom transfer radical polymerization of N-isopropylacrylamide: nature of solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-collection.ethz.ch [research-collection.ethz.ch]

Spectroscopic Profile of Ethyl 2-Chloropropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-chloropropionate, a key chemical intermediate in various synthetic processes. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₉ClO₂) is a chiral ester with the following structure:

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| b | 1.75 | Doublet | 3H | Cl-CH-CH₃ |

| c | 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| d | 4.40 | Quartet | 1H | Cl-CH -CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| -O-CH₂-C H₃ | 14.0 |

| Cl-CH-C H₃ | 21.5 |

| C l-CH-CH₃ | 55.0 |

| -O-C H₂-CH₃ | 62.0 |

| -C =O | 169.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded as a neat liquid film, reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2985 | Strong | C-H | Alkane stretch |

| 1745 | Strong | C=O | Ester stretch |

| 1450 | Medium | C-H | Alkane bend |

| 1380 | Medium | C-H | Alkane bend |

| 1180 | Strong | C-O | Ester stretch |

| 790 | Strong | C-Cl | Alkyl halide stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The mass-to-charge ratios (m/z) of the major fragments and their relative intensities are presented below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 136/138 | 5 | [M]⁺ (Molecular Ion) |

| 107 | 30 | [M - C₂H₅]⁺ |

| 91/93 | 100 | [M - OCH₂CH₃]⁺ |

| 63 | 50 | [C₃H₄Cl]⁺ |

| 45 | 40 | [CO₂CH₂CH₃]⁺ |

| 29 | 80 | [CH₂CH₃]⁺ |

The presence of the chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in a 3:1 ratio for fragments containing chlorine.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry 5 mm NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[2] The tube is then capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ¹H). For a standard ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling.[3] Key acquisition parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve an adequate signal-to-noise ratio.[3][4]

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: For a neat liquid sample like this compound, a single drop is placed directly onto the ATR crystal.[5][6]

Instrumentation and Data Acquisition: An FT-IR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.[7] The sample is then applied to the crystal, ensuring good contact. The sample spectrum is then acquired.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption peaks are then determined.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[8] In GC-MS, the sample is first vaporized and separated from other components before entering the ion source.

Ionization: In the electron ionization source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[9][10]

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The fragmentation pattern is then analyzed to provide structural information.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general experimental workflow.

Caption: Relationship between spectroscopic data and molecular structure.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. s4science.at [s4science.at]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloropropionate from 2-chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-chloropropionate, a crucial intermediate in the production of various agrochemicals, plant growth regulators, and non-steroidal anti-inflammatory drugs.[1] The focus of this document is the alcoholysis of 2-chloropropionyl chloride with ethanol (B145695), a method noted for its efficiency and cleaner environmental profile compared to traditional routes that may produce significant wastewater.[1][2]

Reaction Overview

The synthesis involves the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and ethanol. In this reaction, the ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the formation of this compound and hydrogen chloride (HCl) as a byproduct. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive 2-chloropropionyl chloride.[1][3]

Chemical Equation:

CH₃CHClCOCl + CH₃CH₂OH → CH₃CHClCOOCH₂CH₃ + HCl

Quantitative Data Summary

The efficiency of the synthesis is influenced by several key parameters. The following table summarizes the quantitative data from various experimental protocols for the alcoholysis of 2-chloropropionyl chloride.

| Parameter | Value Range | Optimal/Specific Examples | Source(s) |

| Molar Ratio (2-chloropropionyl chloride:ethanol) | 1:1 to 1:3 | 1:1, 1:2 | [1][2] |

| Reaction Temperature | 10°C to 20°C | 10°C, 15°C | [1][2] |

| Reaction Time | 20 to 60 minutes | 35-50 minutes, 50-60 minutes | [1][2] |

| Ethanol Concentration | 99% (mass concentration) | 99% | [1][2] |

| Post-Reaction HCl Removal Temperature | 75°C | 75°C | [1][2] |

| Purification Method | Vacuum Distillation | Vacuum Distillation | [1][2] |

Experimental Protocol

This section details a generalized experimental procedure for the synthesis of this compound from 2-chloropropionyl chloride, based on established methodologies.[1][2]

3.1 Materials and Equipment:

-

2-chloropropionyl chloride

-

Anhydrous ethanol (99%)

-

Reaction vessel (round-bottom flask)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Water bath or cooling bath

-

Heating mantle or oil bath

-

Condenser

-

Gas absorption trap (for HCl)

-

Vacuum distillation apparatus

3.2 Procedure:

-

Reaction Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas absorption trap for the HCl byproduct.

-

Initial Charging: Add 1 part by weight of 2-chloropropionyl chloride to the reaction vessel.[1][2]

-

Temperature Control: Cool the reaction vessel using a water bath to maintain a temperature between 10°C and 20°C.[1][2]

-

Ethanol Addition: Slowly add 1 to 3 parts by weight of 99% anhydrous ethanol to the 2-chloropropionyl chloride via the dropping funnel.[1][2] The addition should be controlled to keep the reaction temperature within the desired range.

-

Alcoholysis Reaction: Once the addition is complete, allow the mixture to react for 20 to 60 minutes at 10-20°C.[1][2]

-

HCl Removal: After the initial reaction period, quickly raise the temperature of the reaction mixture to 75°C.[1][2] This step helps to drive off any remaining dissolved HCl gas. Continue heating until gas evolution ceases.[2]

-

Purification: Cool the crude product. Purify the this compound by vacuum distillation.[1][2] Collect the fraction boiling at the appropriate temperature under reduced pressure.

Visualized Workflows and Pathways

4.1 Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

4.2 Logical Reaction Pathway

This diagram outlines the logical progression from reactants to products in the synthesis.

Caption: Logical pathway of the synthesis reaction.

References

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 2-Chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloropropionate is a versatile chiral building block and a key intermediate in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its reactivity is primarily governed by the presence of a stereogenic center at the α-position to both a carbonyl group and a chlorine atom, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its reaction mechanisms is crucial for controlling reaction outcomes, optimizing yields, and achieving desired stereochemistry in complex synthetic pathways.

This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and detailed protocols.

Nucleophilic Substitution Reactions

The most prevalent reactions of this compound involve the displacement of the chloride ion by a nucleophile. These reactions can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

SN2 Reaction Mechanism

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the chiral center. This "backside attack" proceeds through a trigonal bipyramidal transition state.

Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the attacking species.

A typical SN2 reaction workflow can be visualized as follows:

The mechanism itself can be illustrated as:

Stereochemistry: A key feature of the SN2 reaction is the inversion of configuration at the stereocenter. For example, the reaction of (R)-ethyl 2-chloropropionate with a nucleophile will yield the (S)-product. This stereospecificity is highly valuable in asymmetric synthesis.

SN1 Reaction Mechanism

The SN1 mechanism is a two-step process. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the planar carbocation.

This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). Polar protic solvents stabilize the carbocation intermediate and the leaving group anion through solvation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.

The general workflow for an SN1 reaction is similar to that of the SN2 reaction, with the primary difference being the choice of solvent and nucleophile.

The SN1 mechanism is depicted below:

Quantitative Data for Nucleophilic Substitution

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaN₃ | Ethyl 2-azidopropionate | DMF | 60-80 | 4-8 | >90 |

| NaI | Ethyl 2-iodopropionate | Acetone | Reflux | 12-24 | 85-95 |

| KCN | Ethyl 2-cyanopropionate | Ethanol (B145695)/Water | Reflux | 6-12 | 70-80 |

| PhONa | Ethyl 2-phenoxypropionate | DMF | 100 | 5-10 | 80-90 |

| R₂NH | Ethyl 2-(dialkylamino)propionate | Acetonitrile | Reflux | 8-16 | 60-75 |

Elimination Reactions (E2)

When this compound is treated with a strong, sterically hindered base, an elimination reaction can compete with or even dominate over substitution. The most common elimination mechanism in this context is the bimolecular (E2) pathway.

In the E2 mechanism, the base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine) in a concerted step with the departure of the chloride ion. This results in the formation of an alkene. For this compound, the primary elimination product is ethyl acrylate.

Strong, bulky bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent favor the E2 reaction. Higher temperatures also tend to favor elimination over substitution.

The competition between substitution and elimination is a critical consideration. The following table provides a general guide to the expected major product based on the nature of the base/nucleophile.

| Reagent | Type | Expected Major Product | Predominant Mechanism |

| NaCN, NaN₃, NaI | Strong Nucleophile, Weak Base | Substitution | SN2 |

| NaOH, NaOEt | Strong Nucleophile, Strong Base | Mixture of Substitution and Elimination | SN2 / E2 |

| t-BuOK | Weak Nucleophile, Strong Hindered Base | Elimination | E2 |

Hydrolysis

The hydrolysis of this compound can occur under both acidic and basic conditions to yield 2-chloropropionic acid and ethanol. The ester can also be hydrolyzed to ethyl lactate (B86563) under certain nucleophilic substitution conditions where water is present.

Alkaline Hydrolysis: This is typically a second-order reaction, proceeding via nucleophilic acyl substitution. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and ethanol.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Reformatsky Reaction

This compound can participate in the Reformatsky reaction, which is used to form β-hydroxy esters. In this reaction, metallic zinc inserts into the carbon-chlorine bond to form an organozinc intermediate (a Reformatsky enolate). This enolate then adds to the carbonyl group of an aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester.

Experimental Protocols

General Procedure for SN2 Reaction with Sodium Azide (B81097)

Objective: To synthesize ethyl 2-azidopropionate.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.2 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in DMF.

-

Add this compound to the solution.

-

Heat the reaction mixture to 70°C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 2-azidopropionate as a colorless liquid.

General Procedure for E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize ethyl acrylate.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (1.5 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the cooled base solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by GC-MS to observe the formation of ethyl acrylate.

-

Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of ethyl acrylate) to obtain the product.

General Procedure for Alkaline Hydrolysis

Objective: To synthesize 2-chloropropionic acid.

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Ethanol/Water (1:1 mixture)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in a 1:1 mixture of ethanol and water.

-

Add this compound to the basic solution.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chloropropionic acid.

Conclusion

The reactivity of this compound is a nuanced interplay of substrate structure, nucleophile/base characteristics, solvent properties, and temperature. A comprehensive grasp of the underlying SN2, SN1, and E2 mechanisms is paramount for chemists aiming to leverage this versatile building block in their synthetic endeavors. By carefully selecting reaction conditions, it is possible to steer the reaction towards the desired substitution or elimination product with high selectivity and, in the case of SN2 reactions, with predictable stereochemical outcomes. The provided protocols offer a foundational framework for the practical application of these principles in a laboratory setting.

References

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of Ethyl 2-Chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloropropionate is a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its reactivity is dominated by nucleophilic substitution at the C-2 position, proceeding primarily through a bimolecular (S(_N)2) mechanism. This technical guide provides a comprehensive overview of these reactions, detailing the reaction kinetics, stereochemistry, and the influence of various nucleophiles and solvent systems. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis.

Introduction

This compound possesses a stereogenic center at the C-2 position, making it a valuable precursor for the enantioselective synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and herbicides.[1] The presence of an electron-withdrawing ester group and a good leaving group (chloride) at the α-position activates the molecule for nucleophilic attack. Understanding the nuances of its nucleophilic substitution reactions is crucial for optimizing synthetic routes and achieving desired product yields and stereochemical purity.

The general scheme for the nucleophilic substitution of this compound involves the displacement of the chloride ion by a nucleophile (Nu:⁻), as depicted below:

Caption: General Nucleophilic Substitution Reaction.

This guide will delve into the specifics of this reaction with various classes of nucleophiles, providing both theoretical understanding and practical experimental details.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution reactions of this compound predominantly follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[2]

This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2] Therefore, if the starting material is an enantiomerically pure (S)-ethyl 2-chloropropionate, the product will be the corresponding (R)-enantiomer, and vice-versa. This stereospecificity is a powerful tool in asymmetric synthesis.[3][4]

Caption: SN2 Mechanism with Inversion of Stereochemistry.

The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics: Rate = k[CH₃CH(Cl)COOEt][Nu:⁻].[2]

Nucleophilic Substitution with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common method for the synthesis of α-alkoxy and α-aryloxy esters. This transformation is a classic example of the Williamson ether synthesis.[5]

Synthesis of Ethyl 2-Ethoxypropionate

The reaction with ethoxide ions produces ethyl 2-ethoxypropionate. While a detailed experimental protocol with yield was not found in the immediate search, a patent describes the formation of this product with a yield of 93%.[6]

Synthesis of Mecoprop Ester (Phase-Transfer Catalysis)

A well-documented example is the synthesis of the herbicide Mecoprop ester via the reaction of this compound with 4-chloro-2-methyl phenol (B47542) under solid-liquid phase-transfer catalysis (S-L PTC).[7][8] This method offers high conversion and selectivity under relatively mild conditions.

Table 1: Reaction of this compound with 4-Chloro-2-methyl phenol [7][8]

| Parameter | Value |

| Substrate | This compound |

| Nucleophile | 4-Chloro-2-methyl phenol |

| Base | K₂CO₃ |

| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) |

| Solvent | Toluene (B28343) |

| Temperature | 100 °C |

| Conversion | >95% |

| Selectivity | 100% |

Experimental Protocol: Synthesis of Mecoprop Ester[7][8]

-

Reaction Setup: A 100 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with 4-chloro-2-methyl phenol (0.0028 mol), this compound (0.003 mol), potassium carbonate (0.0032 mol), tetrabutylammonium bromide (TBAB) (0.000014 mol/cm³), and toluene (20 mL).

-

Reaction Execution: The mixture is heated to 100 °C with vigorous stirring (1200 rpm). The progress of the reaction is monitored by gas chromatography (GC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature and filtered to remove solid salts. The filtrate is washed with a 2% NaOH solution to remove any unreacted phenol.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the pure Mecoprop ester.

Caption: Experimental Workflow for Mecoprop Ester Synthesis.

Nucleophilic Substitution with Nitrogen, Sulfur, and Carbon Nucleophiles

This compound reacts with a variety of other nucleophiles, opening pathways to diverse molecular scaffolds.

Nitrogen Nucleophiles

Reactions with amines lead to the formation of α-amino acid esters, which are valuable intermediates in peptide synthesis and for the preparation of chiral ligands. While a specific protocol for the reaction of this compound with ammonia (B1221849) or primary/secondary amines to give high yields was not found in the conducted searches, the general reactivity is well-established. For instance, a 91% yield has been reported for the synthesis of ethyl 2-aminopropanoate hydrochloride starting from DL-alanine, indicating the stability of the product ester under acidic conditions.[9]

Sulfur Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to form α-thioethers. For example, the reaction with sodium thiophenoxide would yield ethyl 2-(phenylthio)propionate. A patent describes a method for preparing 2-mercaptopropionic acid from 2-chloropropionic acid using sodium thiosulfate, which proceeds through a Bunte salt intermediate, showcasing the reactivity of the α-chloro acid with sulfur nucleophiles.[10]

Carbon Nucleophiles

Cyanide is an effective carbon nucleophile that can displace the chloride to form ethyl 2-cyanopropionate. This product is a useful intermediate for the synthesis of α-methyl amino acids and other derivatives. The synthesis of ethyl 2-cyanopropanoate has been reported with an 83% yield, although the starting material in this specific protocol was ethyl 2-cyanoacetate.[1] Phase-transfer catalysis is often employed for reactions involving cyanide salts to enhance their solubility and reactivity in organic solvents.[11]

Table 2: Overview of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Class | Typical Conditions | Notes |

| Alkoxide | Sodium ethoxide | α-Alkoxy ester | Anhydrous alcohol | Williamson ether synthesis. |

| Phenoxide | 4-Chloro-2-methyl phenol / K₂CO₃ | α-Aryloxy ester | Toluene, TBAB, 100 °C | Phase-transfer catalysis. High yield.[7] |

| Amine | Ammonia, RNH₂, R₂NH | α-Amino ester | Varies | Important for amino acid synthesis. |

| Thiolate | Sodium thiophenoxide | α-Thioether | Alcohol or aprotic solvent | Thiolates are strong nucleophiles. |

| Cyanide | KCN | α-Cyano ester | Aprotic solvent, PTC | Product can be hydrolyzed to the acid. |

| Azide | Sodium azide | α-Azido ester | DMF or other polar aprotic solvent | Azides are versatile intermediates. |

Factors Influencing the Reaction

Solvent Effects

The choice of solvent significantly impacts the rate of S(_N)2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This "naked" nucleophile is more reactive, leading to an increased reaction rate.[5]

In contrast, polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity. This leads to a slower reaction rate.[12]

Nature of the Nucleophile

The strength of the nucleophile plays a crucial role. Stronger nucleophiles lead to faster reaction rates. Nucleophilicity generally increases with increasing basicity and polarizability. For instance, thiolates are generally better nucleophiles than alkoxides.

Leaving Group

While this guide focuses on this compound, the nature of the leaving group is a key factor in S(_N)2 reactions. Better leaving groups are weaker bases. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

Conclusion

This compound is a valuable and reactive substrate for S(_N)2 reactions. Its utility in organic synthesis is enhanced by the stereospecificity of these transformations, which allows for the controlled introduction of a new functional group with inversion of configuration. By carefully selecting the nucleophile, solvent, and reaction conditions, a wide array of α-substituted propionates can be synthesized in high yield and purity. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important chiral building block.

References

- 1. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. ETHYL 2-ETHOXYPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN1931836A - Preparation method of 2-mercaptopropionic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reformatsky Reaction with Ethyl 2-Chloropropionate

For Researchers, Scientists, and Drug Development Professionals

The Reformatsky reaction stands as a cornerstone in the synthetic organic chemist's toolbox for the formation of carbon-carbon bonds. This powerful reaction facilitates the synthesis of β-hydroxy esters, crucial intermediates in the production of a wide array of pharmaceuticals and biologically active molecules. This guide provides a detailed examination of the Reformatsky reaction mechanism with a specific focus on the use of ethyl 2-chloropropionate, offering insights into its stereochemical outcomes, quantitative data, and a detailed experimental protocol.

The Core Mechanism: A Step-by-Step Analysis

The Reformatsky reaction is an organozinc-mediated reaction that involves the addition of an α-haloester to a carbonyl compound, typically an aldehyde or a ketone.[1] The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, thus preventing self-condensation of the ester.[1]

The mechanism can be dissected into two primary stages:

-

Formation of the Zinc Enolate: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester. In the case of this compound, the zinc inserts into the C-Cl bond to form an organozinc reagent. This species is more accurately described as a zinc enolate.[1] Spectroscopic and crystallographic studies have revealed that these zinc enolates can exist as cyclic eight-membered dimers in the solid state.[1]

-

Nucleophilic Addition to the Carbonyl Group: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model. The stereochemical outcome of the reaction is largely determined by the sterics of this transition state. Following the nucleophilic addition, an acidic workup is performed to protonate the resulting alkoxide, yielding the final β-hydroxy ester and zinc(II) salts.[1]

The reactivity of the α-haloester is dependent on the nature of the halogen, with the general trend being I > Br > Cl. While α-bromoesters are more commonly used, the use of more stable and cost-effective α-chloroesters like this compound is also well-established.

Stereochemistry of the Reaction

When a chiral α-haloester such as this compound is used, the Reformatsky reaction can proceed with diastereoselectivity. The Zimmerman-Traxler transition state model helps in predicting the major diastereomer formed. In this model, the zinc enolate and the aldehyde coordinate to the zinc atom, forming a six-membered ring. The substituents on both the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the newly formed stereocenters.

Quantitative Data Presentation

The yield and diastereoselectivity of the Reformatsky reaction with this compound are influenced by various factors including the nature of the carbonyl compound, reaction temperature, solvent, and the method of zinc activation. Below is a summary of representative data.

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde (B42025) | Ethyl 2-chloro-3-hydroxy-3-phenylpropanoate | CoCl₂·6H₂O, ZnI₂, 1,2-bis(diphenylphosphino)ethane (B154495), Zn, Acetonitrile (B52724), 20°C, 2.5 h | Not explicitly stated | Not explicitly stated | [2] |

Note: While a specific yield for the reaction with benzaldehyde using a cobalt/zinc system is not provided in the cited source, the protocol is detailed for the successful synthesis of the corresponding β-hydroxy ester.

Experimental Protocols

Below is a detailed methodology for the Reformatsky reaction of this compound with benzaldehyde.

Materials:

-

Anhydrous cobalt(II) chloride (CoCl₂)

-

Anhydrous zinc iodide (ZnI₂)

-

1,2-bis(diphenylphosphino)ethane (dppe)

-

Commercial zinc powder

-

Freshly distilled acetonitrile

-

Benzaldehyde

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Cyclohexane

-

Ethyl acetate (B1210297)

Procedure: [2]

-

In a dry reaction flask, heat CoCl₂·6H₂O (0.012 g, 0.05 mmol) under vacuum until the color changes from pink to bright blue, indicating the formation of anhydrous CoCl₂.

-

Add anhydrous zinc iodide (0.032 g, 0.10 mmol) to the flask and heat again under argon pressure.

-

Allow the flask to cool to room temperature and dissolve the contents in freshly distilled acetonitrile (2 mL).

-

To this solution, add 1,2-bis(diphenylphosphino)ethane (0.020 g, 0.05 mmol), benzaldehyde (0.127 mL, 1.2 mmol), and this compound (0.102 mL, 1 mmol).

-

Add commercial zinc powder (0.98 g, 1.5 mmol) to the mixture.

-

Stir the reaction mixture vigorously at 20°C for 2.5 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (1 mL).

-

Filter the mixture through a pad of silica (B1680970) gel and dry the filtrate over anhydrous Na₂SO₄.

-

Remove the drying agent by filtration and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane/ethyl acetate (8:2) as the eluent to obtain the desired ethyl 2-chloro-3-hydroxy-3-phenylpropanoate.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the Reformatsky reaction mechanism.

This technical guide provides a comprehensive overview of the Reformatsky reaction with this compound, tailored for professionals in the fields of chemical research and drug development. The detailed mechanism, stereochemical considerations, quantitative data, and experimental protocol offer a solid foundation for the application of this versatile reaction in the synthesis of complex organic molecules.

References

An In-Depth Technical Guide to the Solubility of Ethyl 2-Chloropropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-chloropropionate in various organic solvents. This information is critical for professionals in research and development, particularly in the pharmaceutical and chemical industries, where this compound is utilized as a key intermediate and reagent.

Core Topic: Solubility Profile of this compound

This compound (C₅H₉ClO₂) is a colorless liquid with a characteristically pungent odor.[1] Its utility in organic synthesis, including the production of pharmaceuticals and agrochemicals, is significantly influenced by its solubility in different solvent systems.[2][3] Understanding its solubility is paramount for reaction design, purification processes, and formulation development.

Quantitative Solubility Data

While precise numerical solubility values (e.g., g/100 mL) for this compound in a wide range of organic solvents are not extensively documented in publicly available literature, its miscibility with common solvents has been reported. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. The following table summarizes the available solubility information.

| Solvent | Chemical Formula | Type | Solubility with this compound |

| Alcohols | |||

| Ethanol | C₂H₅OH | Polar Protic | Miscible[4][5] |

| Methanol | CH₃OH | Polar Protic | Miscible (as per "alcohol" miscibility)[5] |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[6] |

| Ketones | |||

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Halogenated Solvents | |||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[7] |

| Esters | |||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble |

| Other | |||

| Water | H₂O | Polar Protic | Insoluble/Sparingly Soluble[1][2][6] |

Note: "Soluble" indicates that while miscibility in all proportions is not explicitly stated, the compound readily dissolves in the solvent. Further quantitative analysis is recommended for specific applications.

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility or miscibility is a fundamental experimental procedure in chemistry. Below are detailed methodologies that can be employed to quantitatively assess the solubility of this compound in organic solvents.

Method 1: Visual Titration for Miscibility Assessment

This method is a straightforward approach to determine if two liquids are miscible.

Objective: To determine the miscibility of this compound with a given organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone)

-

Burette (50 mL, Class A)

-

Volumetric flask (100 mL, Class A)

-

Conical flask or beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a known concentration of this compound in a solvent in which it is known to be soluble, if necessary for quantitative analysis, or use the pure liquid.

-

Setup: Place a known volume of the organic solvent into the conical flask. Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Titration: Slowly add the this compound from the burette to the solvent while continuously stirring.

-

Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or two distinct liquid phases.

-

Endpoint: If the two liquids are miscible, no phase separation will be observed even after adding a large volume of the titrant. If they are partially miscible, the point at which the solution becomes persistently turbid is the saturation point. The volume of titrant added is recorded.

Method 2: Cloud Point Determination for Partially Miscible Liquids

This method is used to determine the temperature-dependent solubility of partially miscible liquids.

Objective: To construct a temperature-composition phase diagram for a binary system of this compound and a partially miscible solvent.

Materials:

-

This compound

-

Partially miscible organic solvent

-

A series of sealed test tubes or vials

-

Heating/cooling bath with precise temperature control and a viewing window

-

Calibrated thermometer or temperature probe

-

Vortex mixer or shaker

Procedure:

-

Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying compositions (e.g., 10%, 20%, ..., 90% by weight or mole fraction) in sealed test tubes.

-

Heating/Cooling Cycle: Place a sample tube in the temperature-controlled bath.

-

Observation for Upper Consolute Temperature: If the system exhibits an upper consolute temperature, start at a temperature where two phases are present. Slowly heat the sample while vigorously mixing. The temperature at which the turbidity disappears and the solution becomes clear is the cloud point.

-

Observation for Lower Consolute Temperature: If the system exhibits a lower consolute temperature, start at a temperature where a single phase is present. Slowly cool the sample while mixing. The temperature at which the solution becomes turbid is the cloud point.

-

Data Collection: Repeat the measurement for each composition, approaching the cloud point from both heating and cooling directions to ensure accuracy.

-

Phase Diagram Construction: Plot the measured cloud point temperatures against the composition of the mixtures to generate the solubility curve.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

References

- 1. This compound | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 535-13-7 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Buy this compound (EVT-308904) | 535-13-7 [evitachem.com]

An In-Depth Technical Guide to the Chemical Compatibility of Ethyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of Ethyl 2-chloropropionate, a versatile building block in organic synthesis. Understanding its reactivity and compatibility with various substances is crucial for safe handling, optimal reaction conditions, and material selection in laboratory and manufacturing settings. This document summarizes key compatibility data, outlines experimental protocols for its determination, and visualizes the primary degradation pathways.

Executive Summary

This compound is a halogenated ester that exhibits reactivity typical of its functional groups. It is generally incompatible with strong acids, strong bases, oxidizing agents, and reducing agents. Reactions with these substances can lead to degradation of the molecule, potentially generating heat and hazardous byproducts. Its compatibility with common laboratory solvents, plastics, and elastomers varies and requires careful consideration. This guide provides a detailed analysis of these interactions to support researchers in their experimental design and safety protocols.

Chemical Reactivity Profile

This compound's reactivity is primarily dictated by the presence of the ester and the alpha-chloro substituent. These functional groups are susceptible to nucleophilic attack and hydrolysis.

Incompatible Substances:

-

Strong Acids: React with esters to liberate heat, potentially leading to pressure buildup in closed systems.[1][2] Strong oxidizing acids can cause vigorous, exothermic reactions that may ignite the reaction products.[1][2]

-

Strong Bases (Caustics): Catalyze the hydrolysis of the ester, a reaction that also generates heat.[1][2]

-

Oxidizing Agents: Can initiate vigorous and potentially explosive reactions.[1][2]

-

Reducing Agents: Can react with the ester and the alkyl halide.

-

Alkali Metals and Hydrides: Interaction with esters can generate flammable hydrogen gas.[1][2]

-

Moisture: Can lead to hydrolysis, although this process is generally slow without a catalyst.[1]

Quantitative Compatibility Data

Table 1: Compatibility with Common Laboratory Solvents

| Solvent | Compatibility Rating | Expected Interaction |

| Alcohols (e.g., Ethanol, Methanol) | B - Good | Miscible, but potential for slow transesterification over time, especially with a catalyst. |

| Ketones (e.g., Acetone, MEK) | A - Excellent | Generally stable. |

| Ethers (e.g., Diethyl ether, THF) | A - Excellent | Generally stable. |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | A - Excellent | Generally stable. |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | A - Excellent | Generally stable. |

| Chlorinated Solvents (e.g., Dichloromethane) | A - Excellent | Generally stable. |

| Water | D - Poor | Insoluble and susceptible to slow hydrolysis. |

Rating Key: A - Excellent (No significant effect), B - Good (Minor effect, suitable for short-term use), C - Fair (Moderate effect, not recommended for long-term storage), D - Poor (Severe effect, not recommended).

Table 2: Compatibility with Common Laboratory Materials

| Material | Compatibility Rating | Expected Interaction |

| Plastics | ||

| Polytetrafluoroethylene (PTFE) | A - Excellent | Highly resistant. |

| Polypropylene (PP) | B - Good | Potential for some absorption and swelling over time. |

| High-Density Polyethylene (HDPE) | B - Good | Potential for some absorption and swelling over time. |

| Polyvinyl Chloride (PVC) | C - Fair | May cause softening or degradation. |

| Polystyrene (PS) | D - Poor | Likely to cause dissolution or stress cracking. |

| Polycarbonate (PC) | D - Poor | Likely to cause dissolution or stress cracking. |

| Elastomers | ||

| Viton® (FKM) | A - Excellent | Generally resistant. |

| Nitrile (Buna-N) | C - Fair | Significant swelling and degradation are likely. |

| EPDM | D - Poor | Not recommended. |

| Neoprene | D - Poor | Not recommended. |

| Silicone | D - Poor | Not recommended. |

Rating Key: A - Excellent (No significant effect), B - Good (Minor effect, suitable for short-term use), C - Fair (Moderate effect, not recommended for long-term storage), D - Poor (Severe effect, not recommended).

Experimental Protocols for Compatibility Testing

For applications where chemical compatibility is critical, it is essential to perform specific testing. The following are generalized protocols based on industry standards.

Immersion Testing for Material Compatibility (Adapted from ASTM D543)

Objective: To determine the effect of this compound on the physical properties of plastics and elastomers.

Methodology:

-

Prepare at least three standardized test specimens of the material to be tested (e.g., tensile bars).

-

Measure and record the initial weight, dimensions (length, width, thickness), and hardness (for elastomers) of each specimen.

-

Completely immerse the specimens in this compound in a sealed, chemically resistant container.

-

Store the container at a controlled temperature (e.g., 23 °C and/or an elevated temperature relevant to the application) for a specified duration (e.g., 24, 168, or 720 hours).

-

After the exposure period, remove the specimens, gently blot them dry, and immediately re-measure and record their weight, dimensions, and hardness.

-

Visually inspect the specimens for any signs of degradation, such as swelling, shrinking, cracking, crazing, or discoloration.

-

Calculate the percentage change in weight, dimensions, and hardness.

-

(Optional) Perform mechanical testing (e.g., tensile strength and elongation) on the exposed specimens and compare the results to unexposed control specimens.

Hydrolysis Rate Determination

Objective: To quantify the rate of hydrolysis of this compound under specific pH and temperature conditions.

Methodology:

-

Prepare buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).

-

Add a known concentration of this compound to each buffered solution in a sealed, temperature-controlled reaction vessel.

-

At regular time intervals, withdraw an aliquot from each reaction vessel.

-

Quench the hydrolysis reaction in the aliquot (e.g., by rapid cooling or neutralization).

-

Analyze the concentration of this compound remaining in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Determine the rate constant (k) for the hydrolysis reaction from the slope of the line in a first-order or pseudo-first-order kinetic plot.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathways for this compound involve hydrolysis and nucleophilic substitution.

Hydrolysis

Hydrolysis of this compound can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is protonated, making it more susceptible to nucleophilic attack by water. The final products are 2-chloropropionic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. The final products are the salt of 2-chloropropionic acid and ethanol.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloropropionate

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-chloropropionate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow visualization for logical process flow.

This compound (CAS 535-13-7) is a clear, colorless liquid with a pungent odor, identified by the molecular formula C₅H₉ClO₂ and a molecular weight of 136.58 g/mol [1][2][3]. It is noted for being denser than water and immiscible with it, while being miscible with alcohol[1][2][4]. These properties are critical for its application as an initiator in polymer synthesis and as an intermediate in the pharmaceutical and agrochemical industries[1].

Physical Properties Data

The following table summarizes the key physical properties of this compound as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 146-149 °C | at standard atmospheric pressure (lit.)[1][2][5] |

| 147 °C | at standard atmospheric pressure[6] | |

| Density | 1.072 g/mL | at 25 °C (lit.)[2][5][7] |

| 1.085 g/mL | at 20/4 °C (specific gravity)[1][2] | |

| 1.1 g/cm³ | (approximate)[6] | |

| Refractive Index | n20/D 1.417 | (lit.)[1][2][5] |

| Flash Point | 101 °F (38.3 °C) | [1][2][5][6] |

Experimental Protocols

Accurate determination of physical properties is fundamental for substance identification and process design. The following are detailed methodologies for measuring the boiling point and density of liquid samples like this compound.

This method is suitable for small sample volumes and provides a reliable measurement of a liquid's boiling point at a given atmospheric pressure.

Apparatus:

-

Melting point apparatus (e.g., MelTemp) or Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Sample of this compound (a few milliliters)

Procedure:

-

Sample Preparation: Attach the test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band. The thermometer bulb should be level with the bottom of the test tube.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the liquid within the test tube[8].

-

Heating: Immerse the assembly into a heating bath (e.g., liquid paraffin (B1166041) in a Thiele tube or the heating block of a MelTemp apparatus)[8][9].

-

Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles[9].

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.

-

Temperature Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[9]. Record this temperature.

-

Pressure Correction: For high accuracy, record the barometric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

This protocol provides a highly accurate method for determining the density of a liquid by precisely measuring the mass of a known volume.

Apparatus:

-

Pycnometer (density bottle) of a known volume (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

Sample of this compound

Procedure:

-